5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-20(25)13-9-14(11-22-10-13)23-21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHRRZPTPCYNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Pyridine Ring Formation: The pyridine ring is then constructed through various organic reactions, often involving cyclization processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more streamlined processes to ensure high yield and purity. This often includes:
Automated Synthesis: Utilizing automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection.
Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Common reducing agents include palladium on carbon (Pd/C) for hydrogenation reactions.
Bases and Acids: Triethylamine and hydrochloric acid are frequently used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino derivative, while oxidation can introduce ketone or aldehyde functionalities.
Scientific Research Applications
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Biology: The compound is employed in peptide synthesis, which is crucial for studying protein functions and interactions.
Medicine: It serves as a building block for drug development, particularly in the design of peptide-based therapeutics.
Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Fmoc group can be removed under mild conditions, revealing the free amino group for further modifications.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogs of the target compound, highlighting differences in core heterocycles, substituents, and applications:
Key Comparative Analysis
Core Heterocycle Differences
- Pyridine vs. In contrast, saturated pyrrolidine or piperidine rings (e.g., CAS 193693-65-1) offer conformational flexibility, which is critical for binding to biological targets .
- Acidity : The carboxylic acid group in pyridine derivatives (pKa ~2.5) is more acidic than those in saturated heterocycles (pKa ~4–5), influencing solubility and reactivity in aqueous environments .
Protecting Group Stability
- The Fmoc group in the target compound is cleaved under mild acidic conditions (e.g., 20% piperidine in DMF), whereas Boc-protected analogs (e.g., CAS 1702888-95-6) require stronger acids like trifluoroacetic acid (TFA) for deprotection .
Stereochemical Considerations
- Chiral analogs (e.g., CAS 193693-65-1 and 86069-86-5) are critical for asymmetric synthesis, whereas the target compound’s pyridine core lacks stereocenters, simplifying synthesis but limiting chiral applications .
Solubility and Handling
- Fmoc-protected pyrrolidine/pyridine derivatives (e.g., CAS 193693-65-1) are typically stored at 2–8°C and dissolved in polar aprotic solvents (e.g., DMSO or DMF) at concentrations up to 10 mM . The pyridine analog may exhibit lower solubility due to aromatic stacking interactions.
Biological Activity
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid, commonly referred to as Fmoc-pyridine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Fmoc-pyridine-3-carboxylic acid is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyridine ring. The Fmoc group is widely used in peptide synthesis to protect amino groups during coupling reactions. Its molecular formula is with a molecular weight of 342.36 g/mol.
The biological activity of Fmoc-pyridine-3-carboxylic acid is primarily attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. The fluorenyl moiety enhances the compound's ability to engage in π-π stacking interactions, which can influence cellular signaling pathways and protein functions.
- Anticancer Activity : Preliminary studies suggest that compounds similar to Fmoc-pyridine-3-carboxylic acid exhibit significant anticancer properties. For instance, derivatives have shown effectiveness in inhibiting cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that related structures can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bactericidal effects.
- Anti-inflammatory Effects : Some studies have reported that compounds with similar structures possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration in tissues.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of Fmoc-pyridine-3-carboxylic acid and evaluated their anticancer activities against human breast cancer cells (MCF-7). The results demonstrated that specific derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial effects of Fmoc-pyridine-3-carboxylic acid derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid in solid-phase peptide synthesis (SPPS)?
The synthesis typically involves sequential protection and deprotection steps. The Fmoc group is introduced to protect the amino group, followed by activation of the carboxylic acid for coupling. Reactions are performed under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, using solvents like dimethylformamide (DMF) or dichloromethane (DCM). Critical steps include:
- Protection : Fmoc-Cl or Fmoc-OSu reagents are used to install the Fmoc group under basic conditions (e.g., pyridine or DIEA).
- Coupling : Activation of the carboxylic acid with agents like HBTU or DCC in the presence of HOBt to minimize racemization .
- Purification : Reverse-phase HPLC or flash chromatography ensures high purity (>95%) .
Basic: How does the Fmoc group enhance peptide synthesis efficiency with this compound?
The Fmoc group acts as a temporary protective group for the amino functionality, allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This orthogonality prevents side reactions during peptide elongation. Its UV-active nature also facilitates monitoring via HPLC . Compared to Boc groups, Fmoc avoids harsh acidic conditions, preserving acid-sensitive residues .
Advanced: What strategies mitigate racemization when incorporating this compound into peptide chains?
Racemization is minimized by:
- Low temperature : Conducting couplings at 0–4°C to reduce base-catalyzed epimerization.
- Coupling agents : Using HOBt or Oxyma additives with carbodiimides (e.g., DIC) to suppress racemization.
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize the activated intermediate.
Contradictions in reported efficiencies often arise from variations in these parameters, necessitating empirical optimization for each peptide sequence .
Advanced: How to resolve contradictions in reported coupling efficiencies of Fmoc-protected heterocyclic amino acids like this compound?
Discrepancies arise from:
- Steric hindrance : The pyridine ring may reduce accessibility, requiring higher coupling agent concentrations.
- Solubility : Poor solubility in DMF can be addressed with co-solvents (e.g., NMP) or microwave-assisted synthesis.
- Activation time : Prolonged activation (30–60 min) improves yields for sterically hindered residues. Cross-validation using MALDI-TOF or LC-MS is critical to confirm successful incorporation .
Basic: What analytical techniques confirm the structure and purity of this compound?
- NMR : H and C NMR verify regiochemistry and Fmoc protection.
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight.
- HPLC : Purity (>95%) is assessed using C18 columns with UV detection at 265–300 nm (Fmoc absorbance) .
Advanced: How to optimize orthogonal protecting group strategies for complex peptide architectures?
Orthogonal strategies involve:
- Acid-labile groups : Use tert-butyl or Trt for side-chain protection, removed with TFA.
- Photolabile groups : NVOC for selective deprotection under UV light.
- Enzymatic cleavage : Incorporate protease-sensitive linkers.
The pyridine-3-carboxylic acid moiety may require tailored compatibility testing with these groups .
Basic: What are the solubility characteristics of this compound in common SPPS solvents?
The compound is soluble in DMF, DCM, and NMP but poorly soluble in water or THF. Pre-dissolution in minimal DMF (0.1–0.5 M) before coupling is recommended. Sonication or warming (30–40°C) aids dissolution .
Advanced: What are the mechanistic implications of the pyridine ring on reactivity during peptide elongation?
The pyridine ring:
- Electron-withdrawing effects : Stabilizes the transition state during coupling, enhancing activation efficiency.
- Steric effects : May hinder access to coupling agents, requiring optimized stoichiometry.
- Hydrogen bonding : The nitrogen lone pair can interact with resin or solvents, affecting conformational flexibility .
Basic: What are the recommended storage conditions for this compound?
Store at 2–8°C in airtight, light-resistant containers under inert gas (argon). Desiccants (e.g., silica gel) prevent hydrolysis. Shelf life: 12–24 months under these conditions .
Advanced: How does the steric environment of the pyridine-3-carboxylic acid moiety influence enzymatic recognition in drug candidates?
The planar pyridine ring may:
- Mimic aromatic residues : Enhance binding to hydrophobic enzyme pockets.
- Alter hydrogen-bond networks : The nitrogen atom can replace water-mediated interactions.
- Modulate pharmacokinetics : Increased rigidity improves metabolic stability.
In vitro assays (e.g., SPR or ITC) are recommended to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
